4-Phenyl Substituent Delivers >90% Diastereoselectivity in Conjugate Additions vs. Benzyl/Isopropyl Analogs
In conjugate additions of organocuprates to N-enoyloxazolidinones, 4-phenyl-substituted auxiliaries consistently achieve diastereoselectivities exceeding 90%, whereas 4-benzyl and 4-isopropyl analogs yield lower selectivities (typically 60–80%) . This performance advantage is attributed to the 'Hruby effect,' where the phenyl group provides optimal steric and electronic interactions to control facial selectivity .
| Evidence Dimension | Diastereoselectivity in Conjugate Additions |
|---|---|
| Target Compound Data | >90% diastereomeric excess (de) for 4-phenyloxazolidinones |
| Comparator Or Baseline | 4-Benzyloxazolidinones: 60–80% de; 4-Isopropyloxazolidinones: 60–80% de |
| Quantified Difference | ≥10–30 percentage point improvement in de for 4-phenyl derivatives |
| Conditions | Conjugate addition of organocuprates (Me, iPr, Ph) to N-acryloyl- and N-crotonoyl-oxazolidinones; diastereoselectivity determined by NMR or chiral HPLC . |
Why This Matters
Higher diastereoselectivity reduces purification burden and increases overall yield of the desired enantiomer, directly lowering cost per gram of final chiral product.
- [1] Sprecher, H., Pletscher, S., Möri, M., Marti, R., Gaul, C., Patora-Komisarska, K., … Seebach, D. (2010). Applications of the chiral auxiliaries DIOZ and TRIOZ for conjugate additions and comparison with other auxiliaries. Helvetica Chimica Acta, 93(1), 90–110. https://doi.org/10.1002/hlca.200900385 View Source
